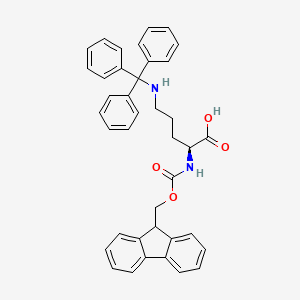
Nalpha-fmoc-ndelta-trityl-l-ornithine
Overview
Description
Nalpha-fmoc-ndelta-trityl-l-ornithine: is a derivative of the amino acid ornithine, which is modified with two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (Trt) group. These protecting groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid during the synthesis process. The Fmoc group protects the amino group, while the Trt group protects the side chain of ornithine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-fmoc-ndelta-trityl-l-ornithine typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting ornithine with Fmoc-Cl in the presence of a base such as sodium carbonate. The side chain is then protected by reacting the intermediate with triphenylmethyl chloride (Trt-Cl) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for solid-phase peptide synthesis (SPPS). The use of automated systems allows for precise control over reaction conditions and minimizes human error .
Chemical Reactions Analysis
Types of Reactions: Nalpha-fmoc-ndelta-trityl-l-ornithine undergoes several types of reactions, primarily focused on the removal of protecting groups and the formation of peptide bonds. The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using acidic conditions, often with trifluoroacetic acid (TFA) .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Trt Removal: Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
Peptide Bond Formation: Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM)
Major Products Formed: The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The removal of protecting groups yields the free amino acid residues ready for further reactions .
Scientific Research Applications
Chemistry: Nalpha-fmoc-ndelta-trityl-l-ornithine is widely used in the synthesis of peptides and proteins. It allows for the incorporation of ornithine residues into peptide chains, which can be crucial for studying protein structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study cell signaling pathways, enzyme-substrate interactions, and receptor binding. Ornithine-containing peptides can also be used as substrates for enzymes like ornithine decarboxylase .
Medicine: Peptides synthesized with this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs, vaccines, and diagnostic tools. Ornithine-containing peptides may also have antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Nalpha-fmoc-ndelta-trityl-l-ornithine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide bond formation. The Trt group protects the side chain, allowing for selective deprotection and further functionalization. The removal of these protecting groups is carefully controlled to ensure the correct sequence and structure of the synthesized peptide .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Nalpha-fmoc-ndelta-trityl-l-ornithine, but with a Boc (tert-butyloxycarbonyl) group protecting the side chain of lysine.
Fmoc-Arg(Pbf)-OH: Contains an arginine residue with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the side chain.
Fmoc-Dab(Boc)-OH: Features a diaminobutyric acid residue with a Boc protecting group on the side chain
Uniqueness: this compound is unique due to the specific combination of protecting groups used. The Fmoc group provides stability during peptide synthesis, while the Trt group offers selective protection for the ornithine side chain. This combination allows for precise control over the synthesis process and the incorporation of ornithine residues into peptides .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQMAIKQPCTKJ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153417 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998701-26-0 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine](/img/structure/B8113561.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)
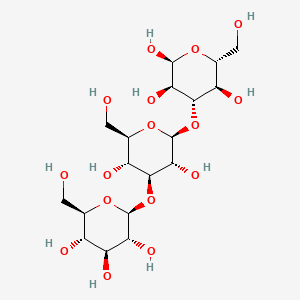
![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)

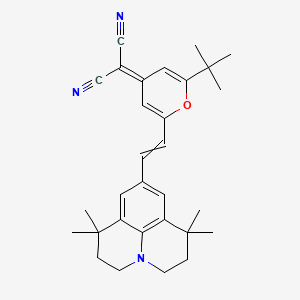
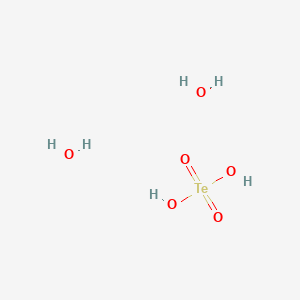
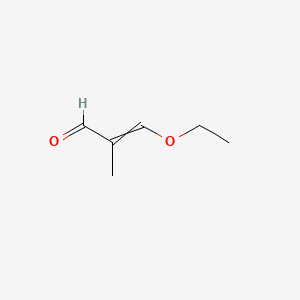
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)
![[(Diethylamino)silyl]diethylamine](/img/structure/B8113610.png)
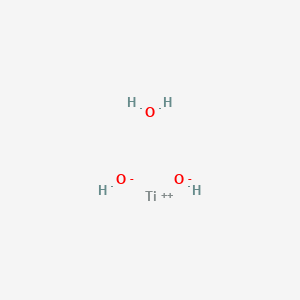
![2-Oxabicyclo[3.2.0]heptan-7-amine hydrochloride](/img/structure/B8113626.png)
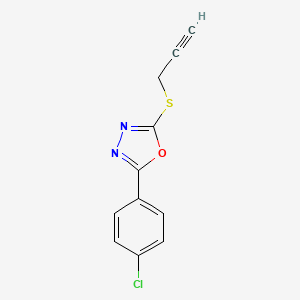
![4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B8113641.png)
